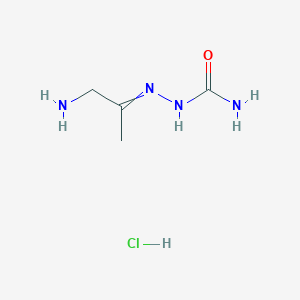
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is a chemical compound with the molecular formula C4H11N4O.HCl. It is also known as AICAR or Acadesine. This compound has been widely studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders. In
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of diabetes. AICAR has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism. This activation leads to increased glucose uptake and utilization in skeletal muscle, which can help to lower blood glucose levels.
Another potential application of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is in the treatment of cancer. AICAR has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to inhibit tumor growth. Additionally, AICAR has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is primarily through the activation of AMPK. AMPK is a cellular energy sensor that regulates various metabolic pathways, including glucose uptake and utilization, fatty acid oxidation, and protein synthesis. Activation of AMPK leads to increased glucose uptake and utilization in skeletal muscle, which can help to lower blood glucose levels. Additionally, AMPK activation leads to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation, which can help to reduce lipid accumulation in the liver and other tissues.
Biochemische Und Physiologische Effekte
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride has been shown to have various biochemical and physiological effects. One of the most significant effects is the activation of AMPK, which leads to increased glucose uptake and utilization in skeletal muscle. This effect can help to lower blood glucose levels and improve insulin sensitivity in patients with type 2 diabetes.
Another significant effect of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation. This effect can help to reduce lipid accumulation in the liver and other tissues, which can help to prevent the development of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride has several advantages for lab experiments. One of the most significant advantages is its ability to activate AMPK, which can help to study various metabolic pathways and their regulation. Additionally, Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is relatively stable and easy to synthesize, making it a useful compound for various research applications.
However, there are also some limitations to using Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride in lab experiments. One of the most significant limitations is its potential toxicity at high concentrations. Additionally, the effects of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride may vary depending on the cell type and experimental conditions used, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride. One of the most promising directions is the development of novel therapeutic applications for various diseases, including diabetes, cancer, and cardiovascular disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride and its effects on various metabolic pathways.
Another important future direction is the development of more potent and selective AMPK activators. While Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is a useful tool compound for studying AMPK activation, it has some limitations, including potential toxicity and off-target effects. Developing more potent and selective AMPK activators could help to overcome these limitations and lead to the development of more effective therapies for various metabolic disorders.
Conclusion:
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to activate AMPK and regulate various metabolic pathways makes it a useful tool for studying metabolic disorders and developing novel therapies. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride can be achieved through various methods. One of the most common methods is the reaction of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) with hydrazine. This reaction yields Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride as a white crystalline powder.
Eigenschaften
CAS-Nummer |
10469-70-2 |
|---|---|
Produktname |
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride |
Molekularformel |
C4H11ClN4O |
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
(1-aminopropan-2-ylideneamino)urea;hydrochloride |
InChI |
InChI=1S/C4H10N4O.ClH/c1-3(2-5)7-8-4(6)9;/h2,5H2,1H3,(H3,6,8,9);1H |
InChI-Schlüssel |
WZESQWRLBZHZEH-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)N)/CN.Cl |
SMILES |
CC(=NNC(=O)N)CN.Cl |
Kanonische SMILES |
CC(=NNC(=O)N)CN.Cl |
Andere CAS-Nummern |
10469-70-2 |
Synonyme |
Aminoacetonesemicarbazonehydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
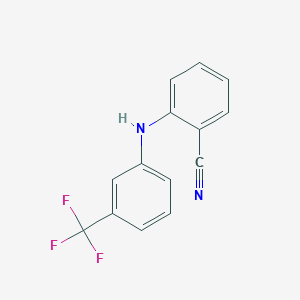
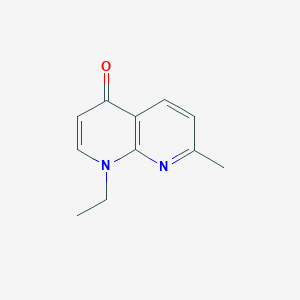
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)

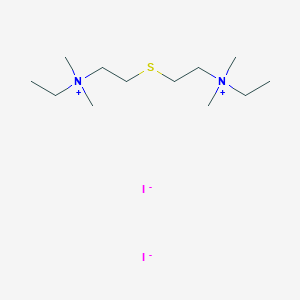

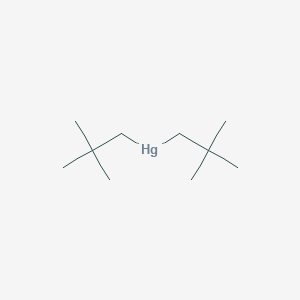

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)